N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide
Description
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide (CAS 313502-04-4) is a structurally complex molecule featuring a fused azatricyclic core, a 3-fluorophenyl group, and an adamantane carboxamide moiety. Its molecular formula is C32H31FN2O3, with a molecular weight of 510.5985 g/mol .
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-fluorophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31FN2O3/c33-24-7-3-8-25(16-24)34(31(38)32-17-20-13-21(18-32)15-22(14-20)19-32)11-4-12-35-29(36)26-9-1-5-23-6-2-10-27(28(23)26)30(35)37/h1-3,5-10,16,20-22H,4,11-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGNGZNALOATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C7=CC(=CC=C7)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the adamantane core, followed by the introduction of the fluorophenyl group and the azatricyclo structure. The final step involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Structural Characteristics
The compound features:
- Azatricyclo Framework : This unique structure contributes to its potential pharmacological properties.
- Dioxo Groups : These functional groups are known to enhance biological interactions with cellular targets.
- Fluorophenyl Substituent : The presence of fluorine can enhance lipophilicity and metabolic stability.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Similar compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through interference with specific signaling pathways involved in cell proliferation and survival .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the azatricyclo framework through cyclization reactions.
- Introduction of the dioxo groups via oxidation processes.
- Functionalization to attach the fluorophenyl and adamantane moieties.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell growth across various cancer cell lines. For example, it has been tested against a panel of approximately sixty cancer cell lines following established protocols by the National Cancer Institute (NCI), showing promising results in terms of growth inhibition rates .
Mechanism of Action
The mechanism by which N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Azatricyclic Cores
A closely related compound, N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide (CAS 42340-37-4), shares the azatricyclic core but differs in substituents. Instead of the adamantane carboxamide and 3-fluorophenyl group, this analog has a nitro group at position 8 of the azatricyclo ring and an acetamide-linked phenyl group. The nitro substituent increases electron-withdrawing effects, which may enhance reactivity or alter binding kinetics compared to the fluorine in the target compound .
Adamantane Carboxamide Derivatives
Two adamantane carboxamide analogs are notable:
N-(3-chlorophenyl)-1-adamantanecarboxamide (C17H20ClNO, MW 289.7998 g/mol): This compound lacks the azatricyclic moiety but retains the adamantane carboxamide linked to a 3-chlorophenyl group. The chlorine atom provides moderate electronegativity but lower steric demand compared to fluorine .
Structural and Physicochemical Comparison
Implications of Structural Differences
- Azatricyclic Core vs. Adamantane Focus : The target compound’s azatricyclic core may confer unique binding interactions (e.g., with enzymes or receptors) absent in simpler adamantane derivatives .
- Substituent Effects : Fluorine’s small size and electronegativity balance lipophilicity and polarity, whereas nitro or trifluoromethyl groups prioritize reactivity or stability at the expense of solubility .
- Molecular Weight : The target compound’s higher molecular weight (510.6 vs. ~289–320 g/mol) may limit bioavailability, a common challenge in drug development for large molecules .
Lumping Strategy Considerations
While discusses lumping structurally similar compounds for predictive modeling, the target compound’s unique azatricyclic-adamantane hybrid structure likely precludes grouping with simpler adamantane carboxamides or nitro-substituted analogs. Its distinct features warrant individualized analysis .
Biological Activity
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by a tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the dioxo and azatricyclo frameworks is particularly significant, as these structures are known to enhance interactions with various biological targets.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈F₁N₃O₃ |
| Molecular Weight | 337.35 g/mol |
Antitumor Properties
Research indicates that compounds with similar structural features exhibit significant antitumor activity. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The proposed mechanism of action involves the compound binding to key enzymes or receptors that regulate cell cycle progression and apoptosis. For instance, it may interact with the aldo-keto reductase family 1 member B1 (AKR1B1), which is involved in the reduction of carbonyl compounds and plays a role in various metabolic pathways .
Pharmacokinetics
Pharmacokinetic studies suggest favorable absorption characteristics for this compound:
- Human Intestinal Absorption : High probability of absorption (+0.9107)
- Blood-Brain Barrier Penetration : Positive indication (+0.9382)
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Study on Cancer Cell Lines :
-
Synergistic Effects with Chemotherapeutics :
- Objective : To evaluate potential synergistic effects when combined with established chemotherapeutic agents.
- Findings : Preliminary data suggest enhanced efficacy when used in combination therapies .
Toxicity and Safety Profile
The safety profile of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-y}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide indicates low toxicity levels:
- Ames Test : Non-carcinogenic potential (score: 0.8371)
- hERG Inhibition : Weak inhibitor (score: 0.9817)
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound in laboratory settings?
- Methodology : Synthesis typically involves multi-step routes:
Constructing the azatricyclo[7.3.1.0⁵,¹³] core via cyclization reactions.
Functionalizing the core with a propyl linker and 3-fluorophenyl group.
Coupling the intermediate with adamantane-1-carboxamide.
- Optimization requires statistical design of experiments (DoE) to balance variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize trials while identifying critical parameters .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for adamantane protons (δ ~1.6–2.1 ppm) and fluorophenyl aromatic signals (δ ~6.5–7.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (exact mass calculations required due to isotopic fluorine contributions).
- X-ray Crystallography : Resolve the azatricyclo core’s stereochemistry if single crystals are obtainable.
Q. What experimental strategies are recommended to study its potential biological mechanisms?
- Approach :
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorometric or radiometric assays.
- Molecular docking : Prioritize targets using the adamantane group’s hydrophobicity and fluorophenyl’s π-π stacking potential.
- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., replacing fluorine with other halogens) to isolate pharmacophoric elements .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate binding dynamics with biological targets (e.g., protein pockets) over µs timescales.
- AI-driven platforms : Use tools like ICReDD’s quantum-chemical reaction path searches to predict optimal synthetic pathways .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Resolution Steps :
Replicate studies : Control variables like solvent purity (HPLC-grade) and humidity (for hygroscopic intermediates).
Cross-validate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
Leverage DoE : Identify confounding factors (e.g., trace metal contaminants) via factorial analysis .
Q. What advanced methodologies can elucidate the impact of structural modifications on physicochemical properties?
- Strategies :
- Proteolysis-targeting chimeras (PROTACs) : Test adamantane’s role as a hydrophobic tag in targeted protein degradation.
- Fluorine scan : Systematically replace the 3-fluorophenyl group with Cl/Br/I to study halogen-bonding effects.
- Continuous flow synthesis : Improve yield and scalability of unstable intermediates (e.g., azatricyclo intermediates) .
Q. How can AI and automation accelerate research on this compound?
- Innovations :
- Smart laboratories : Integrate robotic platforms for high-throughput screening of reaction conditions.
- Closed-loop optimization : Combine real-time analytics (e.g., inline FTIR) with machine learning to adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
